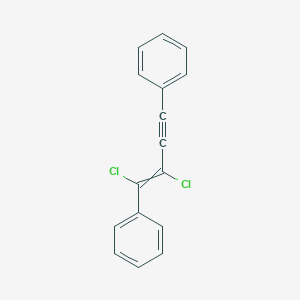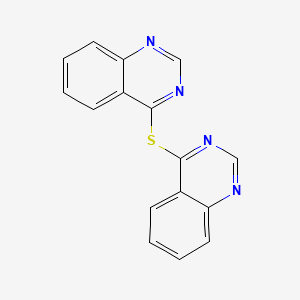
4,4'-Sulfanediyldiquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfanediyldiquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . This compound is characterized by the presence of a sulfur atom linking two quinazoline units, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediyldiquinazoline typically involves the coupling of two quinazoline units through a sulfur linkage. One common method is the reaction of 4-chloroquinazoline with thiourea under basic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Industrial Production Methods: Industrial production of 4,4’-Sulfanediyldiquinazoline may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Sulfanediyldiquinazoline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline rings or the sulfur linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfanediyldiquinazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Sulfanediyldiquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, 4,4’-Sulfanediyldiquinazoline can alter cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
4-Chloroquinazoline: A precursor in the synthesis of 4,4’-Sulfanediyldiquinazoline.
Uniqueness: 4,4’-Sulfanediyldiquinazoline is unique due to the sulfur linkage between two quinazoline units, which imparts distinct chemical reactivity and potential biological activities compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
88404-41-5 |
|---|---|
Molekularformel |
C16H10N4S |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
4-quinazolin-4-ylsulfanylquinazoline |
InChI |
InChI=1S/C16H10N4S/c1-3-7-13-11(5-1)15(19-9-17-13)21-16-12-6-2-4-8-14(12)18-10-20-16/h1-10H |
InChI-Schlüssel |
LHNRVOCHWFKBKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SC3=NC=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
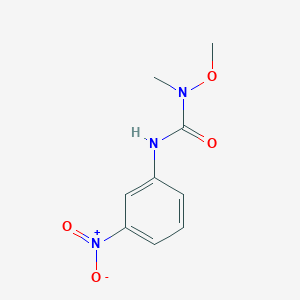
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
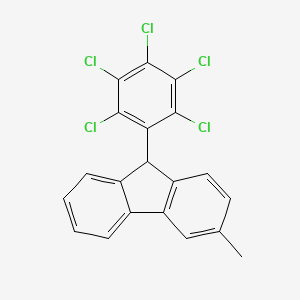
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)

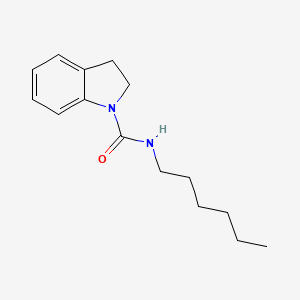
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
